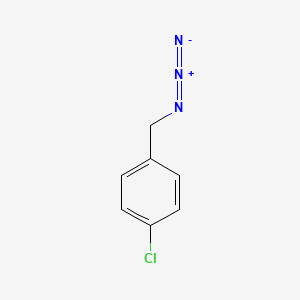

1-(アジドメチル)-4-クロロベンゼン

概要

説明

1-(Azidomethyl)-4-chlorobenzene, or 1-AMCB, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, volatile, and flammable liquid that is stable under normal conditions. It is a member of the azide family of compounds and is used as a reagent in organic synthesis. It is commonly used in the synthesis of other organic compounds, such as pharmaceuticals, dyes, and polymers.

科学的研究の応用

材料科学における架橋剤

“1-(アジドメチル)-4-クロロベンゼン”などの有機アジドは、材料科学において架橋剤として機能することがあります . アジド基の優れた反応性により、有機アジドは化学および材料科学において非常に汎用性の高い化合物群となっています . それらは、ポリマー架橋において非常に高い効率を示す非常に反応性の高いニトレンを生成することができます . このプロセスは、ポリマーの物理的特性を変更し、ポリマーベースデバイスの効率を高めるために使用されます .

高エネルギー材料

有機アジドは、高エネルギー材料として興味深いものです . アジド結合の切断中に、元素窒素とかなりの量のエネルギーが放出されます . “1-(アジドメチル)-4-クロロベンゼン”は、高エネルギー材料の開発に潜在的に有用です .

クリックケミストリー反応

“1-(アジドメチル)-4-クロロベンゼン”のアジド基は、クリックケミストリー反応に関与することができます. これらの反応は、新しい結合を形成する際の効率と特異性で知られています.

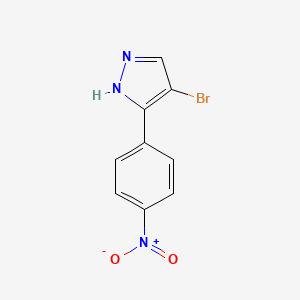

様々なヘテロ環の合成

有機アジドは、様々なヘテロ環の合成に使用できます . それらは、ピロール、ピラゾール、イソオキサゾール、オキサゾール、チアゾール、オキサジン、ピリミジンなどの1つか2つのヘテロ原子を持つヘテロ環の合成に関与することができます .

アザ・ウィッティヒ反応

有機アジドは、アザ・ウィッティヒ反応に関与することができます . この反応は、有機アジドとの反応によってホスフィンイミンをイミンに変換するために使用されます .

クルチウス転位

クルチウス転位は、有機アジドが関与するもう1つの反応です . この反応では、アシルアジドを加熱してイソシアネートを得ます .

特性

IUPAC Name |

1-(azidomethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTPIENQTKMREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457531 | |

| Record name | 1-(azidomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27032-10-6 | |

| Record name | 1-(azidomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27032-10-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

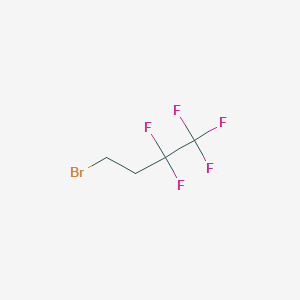

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-(azidomethyl)-4-chlorobenzene in the synthesis of the triazole-based corrosion inhibitors?

A1: 1-(Azidomethyl)-4-chlorobenzene serves as a crucial building block in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential corrosion-inhibiting properties []. It reacts with dipropargyl uracil or dipropargyl thymine through a click chemistry approach, specifically a 1,3-dipolar cycloaddition, to form the desired triazole derivatives []. This reaction utilizes the azide group (-N3) within 1-(azidomethyl)-4-chlorobenzene to form the triazole ring, which is a key structural feature of the target compounds.

Q2: Is there any information about the analytical methods used to characterize the synthesized compounds containing the 1-(azidomethyl)-4-chlorobenzene moiety?

A2: The research article primarily focuses on the synthesis and electrochemical corrosion inhibition evaluation of the triazole derivatives []. While it mentions that the compounds were characterized, it doesn't delve into the specifics of the analytical techniques employed. It's safe to assume that standard characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely used to confirm the structures of the synthesized compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)